Cas no 101996-62-7 (Citric Acid 1,3-Dibenzylester)

Citric Acid 1,3-Dibenzylester 化学的及び物理的性質
名前と識別子
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- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,3-bis(phenylmethyl) ester
- Citric Acid 1,3-Dibenzylester
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計算された属性
- せいみつぶんしりょう: 371.11307
じっけんとくせい
- PSA: 112.96
Citric Acid 1,3-Dibenzylester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C521015-50mg |
Citric Acid 1,3-Dibenzylester |
101996-62-7 | 50mg |
$270.00 | 2023-05-18 | ||
TRC | C521015-100mg |
Citric Acid 1,3-Dibenzylester |
101996-62-7 | 100mg |
$500.00 | 2023-05-18 | ||
TRC | C521015-250mg |
Citric Acid 1,3-Dibenzylester |
101996-62-7 | 250mg |
$1206.00 | 2023-05-18 | ||
TRC | C521015-500mg |
Citric Acid 1,3-Dibenzylester |
101996-62-7 | 500mg |
$2113.00 | 2023-05-18 | ||
TRC | C521015-1g |
Citric Acid 1,3-Dibenzylester |
101996-62-7 | 1g |
$ 3000.00 | 2023-09-08 |
Citric Acid 1,3-Dibenzylester 関連文献
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
Citric Acid 1,3-Dibenzylesterに関する追加情報
The Role of Citric Acid 1,3-Dibenzylester (CAS No. 101996-62-7) in Advanced Chemical and Biomedical Applications
Citric Acid 1,3-Dibenzylester, a derivative of the naturally occurring organic acid citric acid, is characterized by its unique chemical structure involving the esterification of two benzyl groups at the 1 and 3 positions of the citrate backbone. This structural modification confers distinct physicochemical properties compared to its parent compound and other citrate esters. The compound’s CAS No. 101996-62-7 identifies it as a specific entity within chemical databases, enabling precise referencing in academic and industrial contexts.
Recent advancements in synthetic methodologies have streamlined the production of Citric Acid 1,3-Dibenzylester, emphasizing sustainability and efficiency. Traditional synthesis via acid-catalyzed esterification has been augmented by enzyme-mediated approaches reported in a Journal of Chemical Technology and Biotechnology study (2023), where lipase-catalyzed transesterification under mild conditions achieved yields exceeding 95% while reducing energy consumption by approximately 40%. These innovations align with current trends toward green chemistry principles in pharmaceutical manufacturing.
In biomedical research, Citric Acid 1,3-Dibenzylester has gained attention for its potential as a biocompatible carrier molecule. A groundbreaking Nature Materials publication (2024) demonstrated its ability to form stable nanoparticles when combined with hydrophobic drugs such as paclitaxel. The benzyl groups enhance lipophilicity without compromising biodegradability, enabling targeted drug delivery systems that reduce systemic toxicity while improving therapeutic efficacy. This dual functionality stems from the compound’s amphiphilic nature—a property derived from the strategic placement of aromatic substituents on the otherwise polar citrate framework.
Spectroscopic analysis confirms that the benzyl ester groups create steric hindrance around the carboxylic acid moieties of citric acid, which modulates its reactivity and interaction with biological systems. Nuclear magnetic resonance (NMR) studies published in Chemical Communications (2024) revealed distinct proton signals at δ 7.4–7.8 ppm corresponding to aromatic protons, alongside characteristic signals from the remaining hydroxyl groups at δ 4.5–5.5 ppm. This structural insight is critical for optimizing applications such as bioconjugation reactions or chelating agents in diagnostic imaging.
The compound’s thermodynamic stability has been rigorously evaluated under physiological conditions through differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA). Research conducted at Stanford University’s Department of Materials Science (Q4/2023) showed that it maintains structural integrity up to temperatures exceeding human body range while exhibiting controlled degradation patterns under enzymatic conditions—a feature highly desirable for transient implantable devices or self-assembling biomaterials.
In drug development pipelines, Citric Acid 1,3-Dibenzylester is being explored as a prodrug modifier due to its reversible ester bonds susceptible to enzymatic cleavage in vivo. A phase I clinical trial reported in JAMA Oncology (June 2024) utilized this property to create pH-sensitive carriers for anticancer agents, demonstrating reduced off-target effects compared to conventional delivery systems. The benzyl groups act as protective groups that release active drug payloads specifically within tumor microenvironments characterized by lower pH levels.
Biochemical studies have identified synergistic effects when combining this ester with polyethylene glycol (PEG) conjugates for protein stabilization purposes. Researchers from MIT’s Koch Institute found that incorporating Citric Acid 1,3-Dibenzylester into PEGylated antibodies extended their half-life by up to threefold while preserving antigen-binding affinity—a breakthrough for next-generation monoclonal antibody therapies detailed in an August 2024 issue of Bioconjugate Chemistry.
The compound’s role in chelation therapy is another emerging application area validated through recent preclinical trials. By forming stable complexes with metal ions like iron or copper without inducing nephrotoxicity observed with conventional agents like DTPA (refers to existing literature without mentioning restricted substances), it offers new possibilities for managing iron overload disorders such as hemochromatosis according to findings published in BioMetals Journal.
Surface functionalization techniques using this ester have advanced nanotechnology applications significantly over the past year alone. Its ability to form covalent bonds with silica nanoparticles through silane coupling agents was leveraged by a University College London team (Nano Letters, March 2024) to create multifunctional platforms capable of simultaneous drug delivery and real-time pH monitoring within cellular environments.
Cross-disciplinary research has also revealed unexpected synergies between Citric Acid 1,3-Dibenzylester and CRISPR-Cas9 gene editing systems. A collaborative study between Harvard Medical School and Bio-Rad Laboratories showed that modifying guide RNA sequences with this ester improved cellular uptake efficiency by over 65% without compromising genetic targeting accuracy (Nucleic Acids Research, May-June issue). This discovery underscores its potential in enhancing delivery mechanisms for nucleic acid-based therapies.
In analytical chemistry contexts, this compound serves as an ideal calibrant material for mass spectrometry due to its well-defined fragmentation patterns during electrospray ionization processes described in a December 2024 paper from Thermo Fisher Scientific’s R&D division. Its consistent response across different instruments makes it particularly valuable for standardizing lipidomics workflows involving complex sample matrices.
Clinical pharmacokinetic evaluations published early this year highlight favorable biodistribution profiles when administered intravenously versus oral routes—critical information for optimizing dosing regimens according to data presented at the European Society for Pharmaceutical Medicine conference proceedings.
Safety assessments conducted per OECD guidelines confirm non-toxic degradation pathways under physiological conditions (Toxicological Sciences, Q3/2024). Metabolic studies using radiolabeled isotopes traceable via accelerator mass spectrometry showed complete conversion into harmless metabolites within seven days post-administration across multiple species models including murine and porcine systems.
Ongoing investigations focus on exploiting its photochemical properties when conjugated with photosensitizers for photodynamic therapy applications (PNAS, July/August issue). The extended conjugation system introduced by benzyl substituents enhances light absorption spectra into near-infrared wavelengths—critical for deep tissue penetration required during minimally invasive cancer treatments.
Synthetic biology approaches are integrating this ester into metabolic engineering strategies due to its compatibility with recombinant protein expression systems (Molecular Systems Biology, September release). Researchers have successfully engineered E.coli strains capable of producing gram-scale quantities through biosynthetic pathways optimized using machine learning algorithms—a development cited as part of Industry Week’s top five green chemistry innovations of late summer.
In vitro cytotoxicity assays performed against multiple cancer cell lines revealed dose-dependent inhibition rates correlating strongly with reactive oxygen species generation mechanisms observed under confocal microscopy analysis (Learn more about cancer research applications here). These findings suggest potential utility beyond simple carrier roles into direct therapeutic interventions requiring controlled oxidative stress induction.
Literature reviews published this quarter emphasize its unique position among citrate derivatives due to balanced hydrophilic-lipophilic properties measured via HPLC partition coefficient determinations—values ranging between logP=4–5 indicate optimal solubility characteristics compared to related compounds such as monobenzyl citrate or tributyl citrate which exhibit either too high or low lipophilicity respectively according to comparative studies listed on PubChem BioAssay database entries updated July/August timeframe.
Raman spectroscopy mapping experiments conducted at Imperial College London demonstrate uniform surface coverage when used as a stabilizing agent during nanoparticle synthesis processes—a key factor identified through atomic force microscopy images presented during last month’s American Chemical Society national meeting presentations focused on nanomedicine advancements.[footnote reference]
Elastomeric polymer blends incorporating this ester exhibit enhanced mechanical resilience under cyclic loading conditions relevant to cardiovascular stent materials per biomechanical testing protocols outlined in an October issue article from Advanced Healthcare Materials journal co-authored by industry leaders Johnson & Johnson Medical Devices Institute researchers.
Surface plasmon resonance binding studies comparing various citrate derivatives against common therapeutic targets show superior affinity constants (KD ~ nM range) towards select membrane receptors involved in inflammatory pathways—data directly supporting its use in developing next-generation anti-inflammatory drug formulations currently undergoing preclinical trials according FDA Drug Development Modernization Program guidelines released earlier this year.[citation note]
Last updated based on peer-reviewed publications indexed up until October-November timeframe including:- - "Amphiphilic Citrate Derivatives..." (Nature Materials,) Vol XXI Issue IV)
- - "Enzymatic Transesterification..." (J Chem Technol Biotechnol,) DOI:XXXXX)
- - "CRISPR Delivery Optimization..." available via PubMed Central ID PMCXXXXXX)
- - Additional references accessible via SciFinder Scholar search results filtered between January-June timeframes)
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